2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate
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Overview
Description
2-Azabicyclo[221]heptan-1-ylmethanol oxalate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
The synthesis of 2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate typically involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity.
Chemical Reactions Analysis
2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions with various electrophilic reagents, leading to the formation of addition products.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate can be compared with other similar compounds, such as:
- (1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-amine
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound in terms of its applications and chemical behavior.
Properties
Molecular Formula |
C9H15NO5 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-1-ylmethanol;oxalic acid |
InChI |
InChI=1S/C7H13NO.C2H2O4/c9-5-7-2-1-6(3-7)4-8-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
NEQYOPVRCWEPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN2)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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